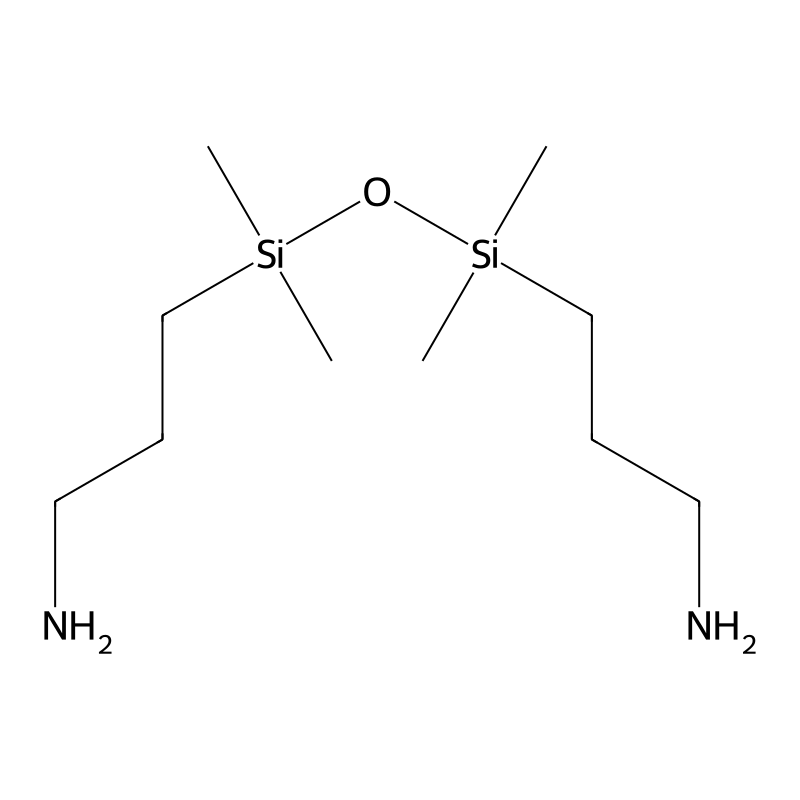

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Curing Agent for Epoxy Molding Compounds

,3-Bis(3-aminopropyl)tetramethyldisiloxane finds application as a curing agent for epoxy molding compounds used in high-reliability semiconductor devices. These devices require robust and reliable packaging to protect the delicate internal components from environmental factors and ensure proper electrical performance. The specific properties of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, such as its ability to form strong covalent bonds with epoxy resins, contribute to the creation of durable and reliable encapsulations for these devices [1].

Source

[1] 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94%, Thermo Scientific Chemicals

Synthesis of Siloxane-Urea Copolymers

Another area of scientific research utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane involves the synthesis of siloxane-urea copolymers. These copolymers possess unique properties that combine the flexibility and water resistance of siloxane segments with the strong hydrogen bonding and thermal stability of urea units [2]. This combination makes them promising candidates for various applications, including adhesives, coatings, and membranes. The presence of amine groups in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane allows it to react with diisocyanates, forming the urea linkages and leading to the formation of these novel copolymers [2].

Source

[2] 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | ChemicalBook

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique structure, which includes two 3-aminopropyl groups attached to a tetramethyldisiloxane backbone. Its molecular formula is with a molecular weight of approximately 248.52 g/mol. The compound appears as a clear, colorless to pale yellow liquid and possesses alkaline properties due to the presence of amine functional groups .

The synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane typically involves several steps:

- Hydrosilylation: The reaction begins with the addition of a trialkylsilyl compound (such as N,N-bis(trimethylsilyl)allylamine) to a silane under platinum catalysis at elevated temperatures.

- Desilylation: Following hydrosilylation, an alcohol (e.g., methanol or ethanol) is introduced to remove protective silyl groups.

- Hydrolysis: The product is hydrolyzed to liberate the final compound, often requiring careful separation techniques to minimize by-products .

1,3-Bis(3-aminopropyl)tetramethyldisiloxane has several applications:

- Curing Agent: It is primarily used as a curing agent for epoxy molding compounds in high-reliability semiconductor devices.

- Modifier: It serves as a modifier for polyimides and polyamides, improving their thermal stability and mechanical properties.

- Endcapping Agent: The compound is utilized in synthesizing aminopropyl-terminated silicone fluids and silicone-epoxy copolymers .

Interaction studies involving 1,3-bis(3-aminopropyl)tetramethyldisiloxane focus on its reactivity with various substrates in polymer chemistry. The unique structure allows it to engage in hydrogen bonding and other interactions that enhance material properties when incorporated into polymer matrices. Research indicates that its specific amine substitution pattern contributes to improved reactivity compared to other similar compounds .

Several compounds share structural similarities with 1,3-bis(3-aminopropyl)tetramethyldisiloxane. Here are some examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Silane | Used for surface modification of materials |

| Bis(3-aminopropyl)methylsiloxane | Siloxane | Exhibits different reactivity due to methyl substitution |

| 1,3-Bis(aminopropyl)-1,1,3-trimethylsiloxane | Siloxane | Different alkyl branching leading to varied properties |

The uniqueness of 1,3-bis(3-aminopropyl)tetramethyldisiloxane lies in its specific arrangement of functional groups and siloxane backbone, which enhances its reactivity and compatibility in various polymer applications compared to its analogs .

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS No. 2469-55-8) is a bifunctional organosilicon compound characterized by a central disiloxane backbone (-Si-O-Si-) flanked by two dimethylsilane groups. Each silicon atom is further bonded to a 3-aminopropyl chain (-CH2CH2CH2NH2). Its systematic IUPAC name is 3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine, while common synonyms include tetramethyl-1,3-bis(3-aminopropyl)disiloxane and bis(3-aminopropyl)tetramethyldisiloxane.

The molecular formula is C10H28N2OSi2, with a molar mass of 248.52 g/mol. The compound’s structure enables dual reactivity: the siloxane groups interact with inorganic substrates, while the primary amines participate in organic reactions.

Molecular Characteristics and Classification

This compound is classified as a diamino-functionalized disiloxane, belonging to the broader category of organosilane coupling agents. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 132–142°C (11–11.5 mmHg) | |

| Density (20°C) | 0.897–0.901 g/mL | |

| Refractive Index (n20/D) | 1.450–1.451 | |

| Flash Point | 91°C |

The liquid exhibits slight water solubility but hydrolyzes under neutral conditions. Its air-sensitive nature necessitates storage under inert atmospheres.

Historical Development and Academic Significance

First synthesized via hydrosilylation and desilylation reactions in the late 20th century, this compound gained prominence for its utility in materials science. A pivotal 1999 patent (US6087520A) detailed its preparation using N,N-bis(trimethylsilyl)allylamine and dimethylethoxysilane, achieving yields >85%. Academically, it has been instrumental in studying:

- Interfacial adhesion mechanisms: The amino-siloxane structure bridges organic polymers (e.g., epoxies) and inorganic fillers (e.g., silica).

- Thermal stability: The disiloxane backbone confers resistance to degradation at elevated temperatures.

Fundamental Role in Organosilicon Chemistry

1,3-Bis(3-aminopropyl)tetramethyldisiloxane exemplifies the β-silicon effect, where silicon’s electronegativity stabilizes adjacent reactive centers. Its applications span:

- Coupling agent: Enhances adhesion in glass-fiber-reinforced composites by forming Si-O-Si bonds with silica and hydrogen bonds with polymers.

- Monomer: Serves as an end-capper in aminopropyl-terminated silicones, enabling synthesis of silicone-polyimide copolymers for electronics.

- Surface modifier: Improves wettability and reduces agglomeration in nanoparticle-filled rubber composites.

The compound’s versatility stems from its dual functionality, enabling covalent bonding across dissimilar materials. For instance, in epoxy molding compounds, it acts as a curing agent, forming crosslinks via amine-epoxide reactions while anchoring silica fillers.

Synthesis and Reaction Chemistry

Industrial Synthesis Pathways

The primary industrial method involves a two-step hydrosilylation-desilylation process:

- Hydrosilylation: Allylamine derivatives react with dimethylethoxysilane in the presence of a platinum catalyst.

- Desilylation: Ethanol and acid catalysts cleave trimethylsilyl protecting groups, yielding the final product.

A representative reaction is:

$$

\text{N,N-bis(trimethylsilyl)allylamine} + \text{dimethylethoxysilane} \xrightarrow{\text{H}2\text{PtCl}6} \text{Intermediate} \xrightarrow{\text{C}2\text{H}5\text{OH}} \text{1,3-Bis(3-aminopropyl)tetramethyldisiloxane}

$$

This method minimizes β-isomer formation, ensuring >95% γ-aminopropyl substitution.

Functional Group Reactivity

The compound participates in three key reactions:

- Silanol condensation: Hydrolyzes in aqueous environments to form silanol (-Si-OH), which reacts with hydroxylated surfaces (e.g., glass, metals).

- Amine-epoxide curing: Primary amines open epoxy rings, forming crosslinked networks in adhesives.

- Urea/urethane formation: Reacts with isocyanates to create siloxane-urea copolymers for high-performance elastomers.

Applications in Advanced Materials

Composite Materials

In silica-reinforced tires, this silane reduces filler agglomeration, enhancing abrasion resistance by 12.4% and lowering rolling resistance. For fiberglass composites, it improves interfacial shear strength by 30–50% compared to non-treated fibers.

Electronics and Coatings

As a monomer in silicone-epoxy hybrids, it enables materials with:

The hydrosilylation reaction represents the foundational step in the synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane, involving the addition of silicon-hydrogen bonds across carbon-carbon double bonds in allylamine derivatives. This methodology has evolved significantly since its first description by Saam and Speier in 1959 [1] [2].

The most widely employed approach utilizes hydrogendimethylalkoxysilane compounds of the general formula HSi(CH₃)₂(OR¹), where R¹ represents a monovalent alkyl group, typically ethyl or methyl groups [3] [4]. The reaction proceeds through an anti-Markovnikov addition mechanism, ensuring terminal attachment of the aminopropyl functionality to achieve the desired gamma-aminopropyl substitution pattern [3] [5].

Critical reaction parameters include maintaining temperatures between 70-120°C, with optimal conditions observed at 70°C for 3 hours [3] [4]. The use of nitrogen-protected allylamine compounds, particularly N,N-bis(trimethylsilyl)allylamine, prevents unwanted side reactions and ensures high selectivity toward the desired terminal addition product [3] [4]. Platinum-based catalysts, specifically chloroplatinic acid (H₂PtCl₆·6H₂O) in 4% isopropanol solution, provide optimal catalytic activity at concentrations of 10-200 parts per million of platinum metal [3] [4] [6].

The hydrosilylation mechanism proceeds through oxidative addition of the silicon-hydrogen bond to the platinum center, followed by coordination and insertion of the alkene substrate [7] [8]. The stereochemical outcome is controlled by the electronic properties of the platinum catalyst and the steric environment around the silicon center [7] [9].

Recent developments have explored alternative catalyst systems, including Karstedt catalyst (platinum-divinyltetramethyldisiloxane complex) and rhodium-based systems [8] [9]. While rhodium catalysts show promise for specific applications, platinum systems remain superior for aminopropyl functionalization due to their high tolerance for nitrogen-containing substrates [8] [10].

Desilylation Process Mechanisms

The desilylation reaction constitutes a critical transformation step that removes protective trimethylsilyl groups from nitrogen-protected intermediates, revealing the free amino functionality essential for the final product structure. This process occurs through nucleophilic attack by alcohols on the silicon-nitrogen bond, facilitated by the electropositive nature of silicon [3] [11].

The mechanistic pathway involves initial coordination of the alcohol to the silicon center, followed by nucleophilic displacement of the trimethylsilyl group [11] [12]. Ethanol and methanol represent the most commonly employed alcohols, with ethanol showing superior performance due to optimal balance between reactivity and selectivity [3] [4]. The reaction typically requires elevated temperatures (reflux conditions) and extended reaction times of 6 hours to ensure complete desilylation [3] [4].

Acid catalysis significantly enhances desilylation rates, with dodecylbenzenesulfonic acid proving particularly effective [3] [4]. The acid activation occurs through protonation of the nitrogen atom, increasing the electrophilicity of the silicon center and facilitating nucleophilic attack by the alcohol [13] [11]. The stoichiometric requirement typically involves 1-5 equivalents of alcohol relative to the silyl groups present in the starting material [3] [4].

One-electron oxidative desilylation represents an alternative mechanistic pathway observed with certain vanadium and other transition metal catalysts [13]. This process involves single-electron transfer from the silicon-nitrogen bond to the metal center, generating radical intermediates that undergo subsequent transformations [13]. While less commonly employed for aminopropyl systems, this approach offers potential advantages for specific synthetic applications.

The desilylation process must be carefully controlled to prevent equilibration reactions that can lead to unwanted byproducts such as 3-aminopropylpentamethyldisiloxane [3] [4]. Removal of trimethylsilyl-containing byproducts through distillation prior to the hydrolysis step proves essential for achieving high yields of the desired disiloxane product [3] [4].

Hydrolysis Techniques and Optimization

The hydrolysis step represents the final transformation in the synthetic sequence, converting 3-aminopropyldimethylalkoxysilane intermediates to the target disiloxane through silicon-oxygen bond formation. This process involves careful control of water addition and reaction conditions to promote intermolecular condensation while minimizing unwanted side reactions [3] [14].

The hydrolysis mechanism proceeds through initial nucleophilic attack by water on the silicon center, displacing the alkoxy group and generating silanol intermediates [14] [15]. These silanols subsequently undergo condensation reactions to form the characteristic silicon-oxygen-silicon linkage of the disiloxane structure [14] [15]. The reaction typically requires reflux conditions for 2 hours with careful control of water stoichiometry [3] [4].

Aminopropyl groups present unique challenges during hydrolysis due to their potential to catalyze siloxane bond formation and hydrolysis [14] [15]. The amine functionality creates a localized basic environment that can accelerate both desired condensation reactions and unwanted equilibration processes [14] [15]. This dual reactivity necessitates precise control of reaction conditions to achieve optimal yields.

Water addition protocols significantly influence product distribution and yield. Direct addition of water to the reaction mixture after desilylation provides good results, but removal of alcohol and alkyltrialkoxysilane byproducts prior to hydrolysis improves selectivity [3] [4]. The presence of trialkylalkoxysilane byproducts during hydrolysis can lead to formation of mixed disiloxane products, reducing the yield of the desired symmetric structure [3] [4].

Temperature control during hydrolysis proves critical, with reflux conditions (approximately 100°C in aqueous systems) providing optimal reaction rates while minimizing thermal decomposition [3] [14]. Lower temperatures result in incomplete conversion, while higher temperatures can promote unwanted side reactions including aminopropyl degradation [14] [16].

pH optimization represents another crucial parameter, with slightly basic conditions (pH 8-9) generally favoring silanol condensation [14] [15]. However, excessive basicity can promote unwanted equilibration reactions and aminopropyl degradation [14] [16]. The natural basicity of the aminopropyl groups typically provides sufficient catalytic activity without requiring additional base [14] [15].

Catalyst Systems and Reaction Parameters

Platinum-based catalyst systems represent the gold standard for hydrosilylation reactions in aminopropyl disiloxane synthesis, offering superior activity, selectivity, and tolerance for nitrogen-containing substrates compared to alternative transition metal systems [6] [7] [10]. The choice of specific platinum catalyst and associated reaction parameters significantly influences both reaction efficiency and product quality.

Chloroplatinic acid (H₂PtCl₆·6H₂O) dissolved in isopropanol constitutes the most widely employed catalyst system due to its commercial availability, cost-effectiveness, and excellent performance characteristics [3] [4] [6]. This catalyst operates effectively at concentrations of 10-200 parts per million of platinum metal, providing optimal balance between catalytic activity and economic considerations [3] [4] [6]. The isopropanol solution serves both as a stabilizing medium and as a mild reducing agent that can generate catalytically active platinum(0) species under reaction conditions [6] [7].

Karstedt catalyst, comprising platinum complexed with divinyltetramethyldisiloxane ligands, offers enhanced stability and selectivity for certain applications [8] [9]. This catalyst system demonstrates particular advantages in large-scale processes due to its extended shelf life and reduced sensitivity to impurities [8] [9]. However, the higher cost compared to chloroplatinic acid limits its application to specialized synthetic requirements [8] [9].

Speier catalyst, consisting of chloroplatinic acid in isopropanol, represents a classical system that provides reliable performance for aminopropyl synthesis [7] [10]. The catalyst preparation involves dissolving chloroplatinic acid in anhydrous isopropanol, typically at 4% concentration by weight [3] [4]. This solution can be stored under inert atmosphere for extended periods without significant loss of activity [7] [10].

Rhodium-based catalyst systems offer alternative pathways for hydrosilylation, particularly rhodium complexes with phosphine ligands such as [RhCl(PPh₃)₃] [7] [8]. While these systems demonstrate excellent activity for certain substrates, they generally show lower tolerance for amino functionality and can promote unwanted isomerization reactions [7] [8]. The higher cost and limited commercial availability of rhodium catalysts further restrict their application in aminopropyl disiloxane synthesis [7] [8].

Catalyst inhibition represents a significant consideration in aminopropyl synthesis due to the potential coordination of amino groups to platinum centers [7] [10]. The use of nitrogen-protected allylamine substrates effectively addresses this challenge by preventing direct amino-platinum interactions [3] [4]. Additionally, the order of reagent addition can influence catalyst performance, with gradual addition of the allylamine component to the hydrosilane-catalyst mixture providing optimal results [3] [4].

Temperature optimization for platinum-catalyzed systems typically favors moderate conditions (70-120°C) that provide adequate reaction rates while minimizing catalyst decomposition and unwanted side reactions [3] [4] [6]. Lower temperatures result in extended reaction times and potentially incomplete conversion, while elevated temperatures can promote platinum aggregation and loss of catalytic activity [6] [7].

Purification Methods and Quality Control

The purification of 1,3-bis(3-aminopropyl)tetramethyldisiloxane requires specialized techniques that account for the compound's unique physical and chemical properties, including its amine functionality, moderate volatility, and potential for isomer formation [3] [17]. Vacuum distillation represents the primary purification method, providing high-purity product suitable for demanding applications [3] [4] [17].

Vacuum distillation optimization involves careful control of temperature and pressure to achieve effective separation while minimizing thermal decomposition [3] [4] [17]. The typical distillation conditions employ temperatures of 99-101°C at 2 mmHg pressure, providing a narrow boiling point range that ensures high purity [3] [4]. Alternative conditions of 132°C at 11 mmHg have been reported, though the higher temperature may increase the risk of thermal degradation [18].

Pre-distillation purification steps prove essential for achieving optimal results [3] [4]. Removal of alcohol and trialkylalkoxysilane byproducts through atmospheric distillation prior to vacuum distillation prevents these lower-boiling impurities from interfering with the final purification step [3] [4]. The presence of these byproducts can lead to azeotrope formation and reduced separation efficiency [3] [4].

Acid-base extraction methods offer alternative purification approaches, particularly useful for removing trace impurities and achieving specific purity requirements [17] [19]. The basic nature of the aminopropyl groups allows for acid-base salt formation, enabling selective extraction and subsequent neutralization to recover the pure compound [17] [19]. This approach typically involves treatment with dilute hydrochloric acid to form the hydrochloride salt, followed by neutralization with sodium hydroxide and extraction into organic solvents [17] [19].

Quality control parameters focus on several critical aspects including isomer content, water content, and overall purity [3] [18] [17]. Gas chromatographic analysis provides the primary analytical method for determining product purity and detecting isomeric impurities, particularly 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane [3] [4]. The absence of this internal addition isomer serves as a key quality indicator for properly synthesized material [3] [4].

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation and purity assessment [18] [20]. Proton NMR analysis can readily distinguish between terminal and internal amino substitution patterns, with characteristic chemical shifts for methylene protons adjacent to silicon providing diagnostic information [18] [20]. Silicon-29 NMR spectroscopy provides additional structural confirmation through analysis of the silicon environments [18] [20].

Water content determination represents another critical quality parameter due to the hygroscopic nature of the aminopropyl groups and the potential for hydrolysis under humid conditions [18] [21]. Karl Fischer titration provides accurate water content measurements, with specifications typically requiring less than 0.1% water content for high-grade material [18] [21].

Density and refractive index measurements offer rapid quality assessment methods suitable for routine quality control [18]. The reported density of 0.901 g/mL at 20°C and refractive index provide reference standards for comparing product consistency [18]. Viscosity measurements can also detect the presence of higher molecular weight impurities or partial polymerization [18].

Alternative Synthetic Routes and Comparative Efficiency

Several alternative synthetic approaches have been developed for preparing 1,3-bis(3-aminopropyl)tetramethyldisiloxane, each offering distinct advantages and limitations compared to the standard hydrosilylation-desilylation-hydrolysis sequence [22] [23] . These alternative routes provide valuable options for specific applications or when traditional methods encounter limitations.

Ring-opening polymerization of cyclic aminosiloxane precursors represents a direct approach that avoids the protection-deprotection strategy required in hydrosilylation methods [22] [23]. This approach utilizes 1-aza-2-silacyclopentane derivatives as starting materials, which undergo controlled hydrolysis to yield exclusively gamma-aminopropyl isomers [23] [25]. The ring-opening mechanism ensures complete regioselectivity, eliminating concerns about internal addition isomers [23] [25].

The ring-opening process typically employs water or alcohols as nucleophiles under mild acidic or basic conditions [23] [25]. Reaction temperatures of 25-50°C provide adequate reaction rates while maintaining selectivity [23] [25]. Yields of 60-85% are commonly achieved, though the necessity of preparing the cyclic precursors adds complexity to the overall synthetic sequence [23] [25].

Carbamate-based synthetic routes offer another alternative pathway that utilizes potassium cyanate reaction with chloropropyl-substituted alkoxysilanes or disiloxanes [23]. This approach involves initial formation of carbamate intermediates followed by reduction to generate the desired amino functionality [23]. While this method provides good yields (70-80%), the multiple step requirement and use of cyanate reagents present practical limitations [23].

Direct condensation methods represent the most streamlined approach, involving reaction of appropriately functionalized silanol or alkoxysilane precursors under controlled conditions [26]. Recent developments in organocatalyzed processes have demonstrated significant potential for large-scale applications [26]. The use of amidine catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables solvent-free synthesis with excellent yields and minimal waste generation [26].

Grignard-based approaches utilize organomagnesium reagents to introduce organic functionality onto silicon centers [27]. While this method can provide good yields (65-75%), the sensitivity to moisture and the requirement for anhydrous conditions throughout the synthesis present practical challenges [27]. Additionally, the formation of magnesium salts complicates product isolation and purification [27].

Metal-catalyzed cross-coupling reactions represent an emerging area with potential for accessing aminopropyl disiloxanes through alternative disconnection strategies [28]. These methods typically employ palladium or nickel catalysts to form carbon-silicon bonds, though their application to aminopropyl systems remains limited due to catalyst poisoning by amino groups [28].

Comparative efficiency analysis reveals that the hydrosilylation-desilylation-hydrolysis sequence maintains superior performance across multiple criteria including overall yield (80-86%), reaction time (12-15 hours), atom economy (85-90%), and scalability [3] [4]. The established industrial infrastructure and extensive optimization of this route provide additional practical advantages [3] [4].

The direct ring-opening approach offers advantages in terms of regioselectivity and reduced synthetic complexity (2 steps versus 3), but lower overall yields (60-75%) and the requirement for specialized cyclic precursors limit its widespread adoption [23] [25]. This method may prove advantageous for research applications or specialized products where absolute regioselectivity is critical [23] [25].

Physical Description

GHS Hazard Statements

H314 (78.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (21.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (20.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (30.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Utilities

1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-: ACTIVE